(1-(2-morpholinoethyl)-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone, commonly designated as A-796,260, is a highly specialized analytical reference standard and pharmacological tool compound belonging to the indol-3-ylcycloalkyl ketone class [1]. From a procurement perspective, this compound is primarily sourced for its utility as a highly selective cannabinoid type 2 (CB2) receptor agonist and as a structural benchmark in forensic and metabolic assays [2]. Its defining structural features—an ionizable 2-morpholinoethyl N-substituent and a sterically hindered 2,2,3,3-tetramethylcyclopropyl ketone moiety—confer distinct solubility profiles, receptor selectivity, and metabolic stability that fundamentally differentiate it from legacy naphthoylindoles and strictly lipophilic synthetic cannabinoids [1].
Substituting A-796,260 with closely related in-class analogs compromises both experimental integrity and formulation viability. Utilizing JWH-200 (which shares the morpholinoethyl tail but features a naphthoyl headgroup) introduces significant CB1 cross-reactivity, confounding non-psychoactive target models with central nervous system activity [1]. Conversely, substituting with UR-144 (which shares the tetramethylcyclopropyl headgroup but utilizes a straight N-pentyl tail) drastically reduces aqueous solubility . This forces reliance on high-concentration organic co-solvents (like DMSO or Tween-80) during assay preparation, which frequently induces vehicle-related toxicity or precipitation artifacts in sensitive in vitro cellular models [1].
A-796,260 demonstrates profound selectivity for the CB2 receptor over the CB1 receptor, a critical metric for isolating peripheral immune or pain responses. Radioligand binding assays show A-796,260 possesses a CB2 Ki of 4.6 nM and a CB1 Ki of 945 nM [1]. In contrast, the structurally related comparator JWH-200 exhibits a CB1 Ki of ~42 nM and a CB2 Ki of ~65 nM, acting as a non-selective agonist [2].
| Evidence Dimension | Binding Affinity Ratio (CB1 Ki / CB2 Ki) |
| Target Compound Data | A-796,260: >200-fold selectivity for CB2 |
| Comparator Or Baseline | JWH-200: ~1.5-fold selectivity (non-selective) |
| Quantified Difference | A-796,260 provides a >130-fold improvement in target isolation compared to JWH-200. |
| Conditions | Radioligand displacement assays using human recombinant CB1 and CB2 receptors expressed in HEK293 cells. |
Procuring this specific compound is essential for researchers who must definitively rule out CB1-mediated CNS effects in their efficacy or toxicity models.
The incorporation of the 2-morpholinoethyl chain significantly alters the physicochemical profile of A-796,260 compared to standard alkyl-chain cannabinoids. A-796,260 possesses an ionizable tertiary amine (pKa ~ 7.4), resulting in a predicted XLogP3 of 3.4 [1]. In contrast, the comparator UR-144, which features an unbranched N-pentyl chain, has a highly lipophilic XLogP3 of ~5.8 [2]. This allows A-796,260 to be formulated as a water-soluble salt (e.g., hydrochloride) in mildly acidic to neutral physiological buffers.
| Evidence Dimension | Calculated Lipophilicity (XLogP3) |
| Target Compound Data | A-796,260: XLogP3 = 3.4 |
| Comparator Or Baseline | UR-144: XLogP3 = 5.8 |
| Quantified Difference | A-796,260 is approximately 2.4 log units (over 250 times) less lipophilic than its N-pentyl analog. |
| Conditions | Computed physicochemical properties based on standard chemoinformatics models. |
Enables the preparation of dosing solutions with significantly lower concentrations of organic co-solvents, reducing vehicle-induced artifacts in cell-based screening.
The 2,2,3,3-tetramethylcyclopropyl group in A-796,260 was engineered specifically to resist the rapid oxidative metabolism that degrades standard cyclopropyl or naphthoyl moieties. The severe steric hindrance provided by the four methyl groups blocks cytochrome P450-mediated hydroxylation at the cyclopropyl ring [1]. When compared to unsubstituted cyclopropyl analogs, compounds bearing the tetramethylcyclopropyl moiety exhibit significantly prolonged half-lives in rat liver microsomal (RLM) stability assays [1].
| Evidence Dimension | Resistance to CYP450 Oxidation |
| Target Compound Data | A-796,260: High steric shielding of the cyclopropyl core |
| Comparator Or Baseline | Unsubstituted cyclopropyl ketones: Rapid ring-opening and hydroxylation |
| Quantified Difference | Significant reduction in intrinsic clearance (CLint) rates at the headgroup position. |
| Conditions | In vitro rat liver microsome (RLM) incubations monitored via LC-MS/MS. |
Ensures reproducible exposure profiles and longer duration of action in longitudinal efficacy models, reducing the need for continuous redosing.
Due to its >200-fold selectivity for CB2 over CB1 [1], A-796,260 is the ideal procurement choice for establishing baseline efficacy in in vivo models of neuropathic and inflammatory pain where researchers must strictly avoid confounding psychoactive or motor-impairing central nervous system effects.
Leveraging the improved aqueous solubility imparted by the morpholinoethyl group (XLogP3 3.4) [2], this compound is highly suitable for high-throughput in vitro cellular assays (e.g., cAMP accumulation or β-arrestin recruitment) where minimizing DMSO or Tween-80 concentrations is critical to maintaining cell viability.
As a structurally unique compound combining a morpholine ring and a tetramethylcyclopropyl group, A-796,260 serves as a critical LC-MS/MS reference standard . It allows forensic and toxicology laboratories to accurately calibrate retention times and fragmentation patterns to differentiate complex synthetic cannabinoid mixtures.
Irritant